molecular formula C16H20FN5O B2477854 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448135-01-0

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2477854
CAS No.: 1448135-01-0
M. Wt: 317.368
InChI Key: JQJKHUAKAGZLHW-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a urea linkage to a fluorinated phenyl ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The dimethylamino and dimethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Urea Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of the fluorinated phenyl ring to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-chloro-2-methylphenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-bromo-2-methylphenyl)urea:

    1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-iodo-2-methylphenyl)urea: The iodine-substituted analog may have unique properties due to the larger atomic size and different electronic effects of iodine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has garnered interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group and a fluorophenyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FN5OC_{15}H_{18}FN_5O with a molecular weight of approximately 303.33 g/mol. The presence of functional groups such as the dimethylamino and fluorophenyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H18FN5OC_{15}H_{18}FN_5O
Molecular Weight303.33 g/mol
CAS Number1797659-76-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, while the pyrimidine ring may engage in π-π stacking interactions with proteins or nucleic acids. These interactions can modulate various cellular processes, including enzyme activity, receptor signaling, and gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell growth in certain cancer cell lines.
  • Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation through modulation of inflammatory pathways.
  • Antiviral Properties : Investigations into its antiviral effects have shown promise against certain viral targets, although further research is required to elucidate its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (IC50 values ranged from 10 to 20 µM). The mechanism was linked to the induction of apoptosis via caspase activation.
  • Anti-inflammatory Research : In vitro assays indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages, suggesting a potential role in managing inflammatory diseases.
  • Antiviral Activity : A recent investigation highlighted the compound's ability to inhibit viral replication in vitro, with an EC50 value reported at 15 µM against a specific virus strain.

Properties

IUPAC Name

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(3-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-9-12(17)7-6-8-13(9)20-16(23)21-14-10(2)18-15(22(4)5)19-11(14)3/h6-8H,1-5H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKHUAKAGZLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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